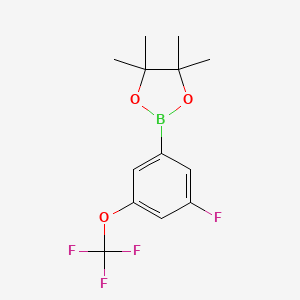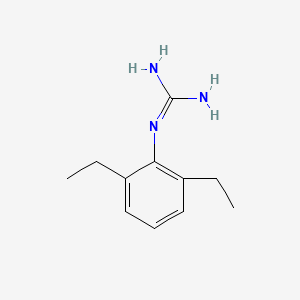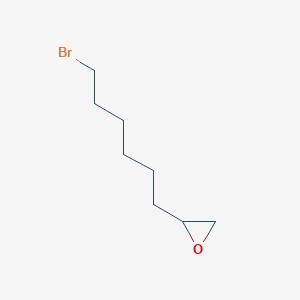
2-(6-Bromohexyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromohexyl)oxirane is an organic compound with the molecular formula C8H15BrO. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a bromine atom attached to a six-carbon alkyl chain, which is in turn connected to an oxirane ring. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(6-Bromohexyl)oxirane involves the reaction of 2-chlorohexanal with sodium hydroxide to form 2-hexanal. This intermediate is then reacted with bromoethane, followed by an epoxidation reaction to yield this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromohexyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes or alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Sodium hydroxide, potassium cyanide, and amines.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(6-hydroxyhexyl)oxirane, while ring-opening with amines can produce amino alcohols.
Scientific Research Applications
2-(6-Bromohexyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through ring-opening and substitution reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-Bromohexyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. The bromine atom also serves as a good leaving group, facilitating substitution reactions. These properties allow the compound to interact with various molecular targets and pathways, leading to the formation of diverse chemical products .
Comparison with Similar Compounds
2-(6-Bromohexyl)oxirane can be compared with other similar compounds such as:
1-Bromo-2-(6-bromohexyl)ethane: Similar in structure but lacks the oxirane ring.
2-(6-Chlorohexyl)oxirane: Similar but with a chlorine atom instead of bromine.
2-(6-Hydroxyhexyl)oxirane: Similar but with a hydroxyl group instead of bromine.
The uniqueness of this compound lies in its combination of the oxirane ring and the bromine atom, which imparts specific reactivity and makes it useful in various chemical transformations .
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
2-(6-bromohexyl)oxirane |
InChI |
InChI=1S/C8H15BrO/c9-6-4-2-1-3-5-8-7-10-8/h8H,1-7H2 |
InChI Key |
CSOJDWCBTXEKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)
![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)
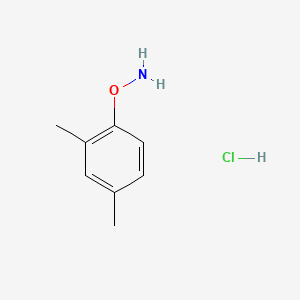
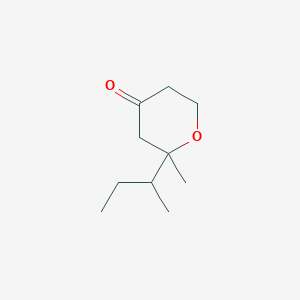
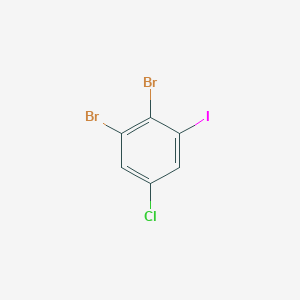

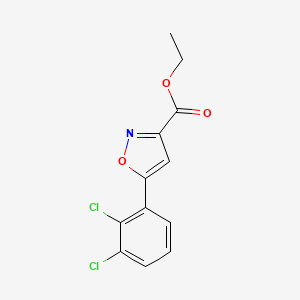
![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)

![N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine](/img/structure/B13691753.png)
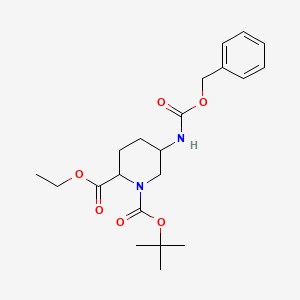
![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)
